8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines and cyclopropyl derivatives. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of pyrimidine-5-carbaldehyde with an amine in the presence of a base, followed by cyclization to form the pyrido[2,3-d]pyrimidine core.
Horner–Emmons Reaction: This method involves the reaction of pyrimidine-5-carbaldehyde with phosphonate esters, followed by cyclization.
Wittig Reaction: This reaction involves the reaction of pyrimidine-5-carbaldehyde with phosphonium ylides, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound are typically based on the aforementioned synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases. These kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, which are crucial for various cellular processes. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-amino-pyrido[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
4,7-diamino-pyrido[2,3-d]pyrimidine: Acts as an inhibitor of cyclin-dependent kinases.
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Used as a scaffold for the development of kinase inhibitors.
Uniqueness
8-cyclopropyl-4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the cyclopropyl and methoxypropyl groups enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-cyclopropyl-4-(3-methoxypropylamino)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-20-8-2-7-15-13-11-5-6-12(19)18(10-3-4-10)14(11)17-9-16-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAGWUZNGVDEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C2C=CC(=O)N(C2=NC=N1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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